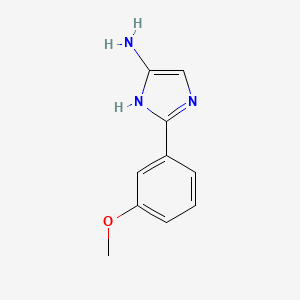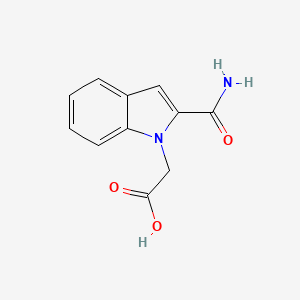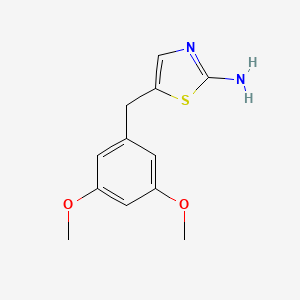
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 3,5-dimethoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dimethoxybenzylamine with a thiazole derivative. One common method includes the use of 3,5-dimethoxybenzylamine and 2-bromo-1,3-thiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxybenzylamine: A precursor in the synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine.
3,5-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the 3,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
5-[(3,5-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2O2S/c1-15-9-3-8(4-10(6-9)16-2)5-11-7-14-12(13)17-11/h3-4,6-7H,5H2,1-2H3,(H2,13,14) |
Clave InChI |
OLILTLZIFDNUGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CC2=CN=C(S2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


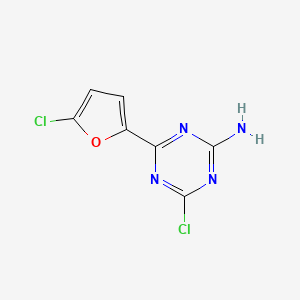



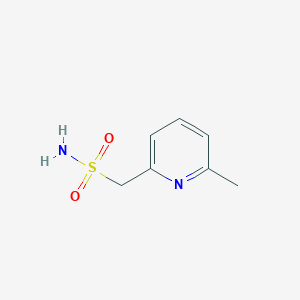
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)


![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
